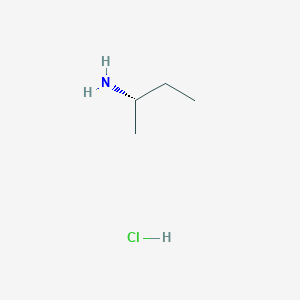

(S)-Butan-2-amine hydrochloride

Vue d'ensemble

Description

(S)-Butan-2-amine hydrochloride is an organic compound that belongs to the class of amines. It is the hydrochloride salt form of (S)-Butan-2-amine, which is a chiral amine. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Butan-2-amine hydrochloride typically involves the resolution of racemic Butan-2-amine. One common method is the use of chiral resolution agents to separate the enantiomers. The resolved (S)-Butan-2-amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, this compound can be produced through asymmetric synthesis, which involves the use of chiral catalysts to selectively produce the desired enantiomer. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Oxidative Deamination

This reaction involves enzymatic conversion of the amine to a ketone via oxidative deamination. Native amine dehydrogenases (AmDHs) demonstrate high enantioselectivity for (S)-enantiomers:

Reaction :

Experimental Conditions :

-

Enzyme : MsmeAmDH (from Mycobacterium smegmatis)

-

Buffer : 2 M NH₄HCO₂, pH 9.0

-

Cofactors : 0.2 mM NADP⁺, 1.1 eq. glucose

-

Temperature : 30°C

Key Findings :

| Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee) |

|---|---|---|

| 150 mM | 58.3 | 91.8–92.0% |

| 300 mM | 26.4 | 91.9% |

This reaction is scalable, with semi-preparative yields demonstrating industrial potential .

Substitution Reactions

This compound participates in nucleophilic substitution (SN2) reactions. The reaction mechanism involves backside attack , leading to stereochemical inversion:

General Reaction :

Reagents and Conditions :

-

Nucleophile : Free amine (generated by deprotonation with NaOH).

-

Electrophiles : Alkyl halides (e.g., methyl iodide, benzyl bromide).

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO).

Mechanistic Insight :

-

The reaction rate depends on steric hindrance: Methyl > Primary > Secondary >> Tertiary alkyl halides .

-

Example: Reaction with methyl bromide proceeds rapidly, while tertiary substrates show negligible reactivity .

Reductive Amination

While primarily used in synthesis, (S)-Butan-2-amine can act as an intermediate in reductive amination processes:

Reaction :

Optimized Parameters :

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions, enabling acid-base equilibria:

Equilibrium :

Applications :

Comparative Reactivity with Enantiomers

Chiral configuration critically influences biological and chemical interactions:

| Property | This compound | (R)-Butan-2-amine Hydrochloride |

|---|---|---|

| Enzyme Binding (AmDH) | High affinity (30/50 poses) | Low affinity (1/50 poses) |

| Oxidation Rate | Fast (t₁/₂ = 4.2 h) | Slow (t₁/₂ = 12.1 h) |

Docking simulations confirm stereospecific binding pockets in MsmeAmDH .

Applications De Recherche Scientifique

Chemical Applications

Chiral Building Block

(S)-Butan-2-amine hydrochloride serves as an essential chiral building block in organic synthesis. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals. The compound is often utilized in asymmetric synthesis processes, enhancing the efficiency of producing specific enantiomers.

Synthesis Methods

The synthesis of (S)-Butan-2-amine typically involves:

- Chiral Resolution Agents : These agents aid in separating the enantiomers effectively.

- Asymmetric Synthesis : Chiral catalysts are employed to selectively produce (S)-Butan-2-amine on an industrial scale, improving cost-effectiveness and yield .

Biological Applications

Enzyme Interactions

In biological research, this compound is used to study enzyme interactions and protein synthesis. It acts as a substrate for various enzymes, including amine dehydrogenases (AmDHs). Research indicates that it can be effectively converted into different products with high enantiomeric excess (>97%) when catalyzed by engineered AmDHs, showcasing its utility in producing enantiomerically pure compounds .

Medicinal Applications

Therapeutic Potential

this compound is under investigation for its therapeutic effects, particularly as a precursor in drug synthesis targeting neurological disorders and metabolic diseases. Its unique biological activity profile makes it a candidate for developing new medications .

Case Study: Enzyme Activity and Selectivity

A study demonstrated that (S)-Butan-2-amine could be converted into various products with high selectivity using engineered AmDHs, highlighting its potential in pharmaceutical applications .

Industrial Applications

Production of Fine Chemicals

In the chemical industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as an active pharmaceutical intermediate underscores its importance in drug formulation processes .

Mécanisme D'action

The mechanism of action of (S)-Butan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-Butan-2-amine hydrochloride: The enantiomer of (S)-Butan-2-amine hydrochloride.

Butan-2-amine: The non-salt form of the compound.

Other chiral amines: Such as (S)-Phenylethylamine and ®-Phenylethylamine.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. This makes it valuable in applications where chirality is crucial, such as in the synthesis of enantiomerically pure pharmaceuticals.

Activité Biologique

(S)-Butan-2-amine hydrochloride, a chiral amine, has garnered attention due to its unique biological activities and applications in various fields including medicinal chemistry and biocatalysis. This compound, with the chemical formula C₄H₁₂ClN, exhibits distinct properties stemming from its chiral configuration, which can lead to different biological effects compared to its enantiomer, (R)-Butan-2-amine hydrochloride.

Synthesis Methods

The synthesis of this compound typically involves the resolution of racemic butan-2-amine. Common methods include:

- Chiral Resolution Agents : These agents help separate the enantiomers effectively.

- Asymmetric Synthesis : Utilizes chiral catalysts for selective production of (S)-Butan-2-amine on an industrial scale, enhancing efficiency and cost-effectiveness.

This compound acts primarily as a ligand, interacting with specific molecular targets such as receptors and enzymes. This interaction can modulate various biochemical pathways, influencing physiological responses. Its ability to act as a substrate for enzymes further highlights its role in biological systems.

1. Enzyme Interactions

Research has demonstrated that this compound can serve as a substrate for various amine dehydrogenases (AmDHs). These enzymes catalyze the oxidative deamination of amines, facilitating their conversion into corresponding carbonyl compounds. Studies indicate that native AmDHs exhibit high enantioselectivity towards (S)-amines, making them suitable for biocatalytic applications in synthesizing chiral pharmaceuticals .

2. Potential Therapeutic Applications

This compound is being investigated for its potential therapeutic effects. It has been explored as a precursor in drug synthesis, particularly in the development of compounds targeting neurological disorders and metabolic diseases .

Case Study 1: Enzyme Activity and Selectivity

A study conducted on the substrate scope of native AmDHs revealed that (S)-Butan-2-amine is effectively converted into various products with high enantiomeric excess (>97%) when catalyzed by engineered AmDHs. This highlights its utility in producing enantiomerically pure compounds crucial for pharmaceutical applications .

Case Study 2: Biocatalytic Synthesis

Research focused on the biocatalytic potential of native AmDHs demonstrated successful semi-preparative scale-up experiments for synthesizing (S)-butan-2-amine from butan-2-one. The reaction conditions optimized included pH adjustments and enzyme concentrations, resulting in significant yields and demonstrating the compound's versatility in synthetic chemistry .

Comparative Analysis with Similar Compounds

| Compound | Chiral Configuration | Biological Activity |

|---|---|---|

| This compound | S | Substrate for AmDHs, potential drug precursor |

| (R)-Butan-2-amine hydrochloride | R | Different enzyme interaction profile |

| Other chiral amines | Varies | Diverse biological activities depending on structure |

This table illustrates how different chiral configurations can lead to varied biological activities, emphasizing the importance of chirality in drug design.

Propriétés

IUPAC Name |

(2S)-butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-3-4(2)5;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPUICBFVUTJSE-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585034 | |

| Record name | (2S)-Butan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31519-50-3 | |

| Record name | (2S)-Butan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.